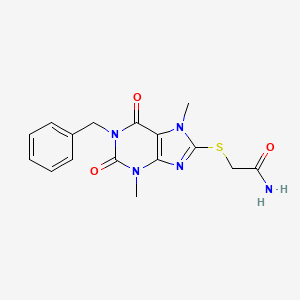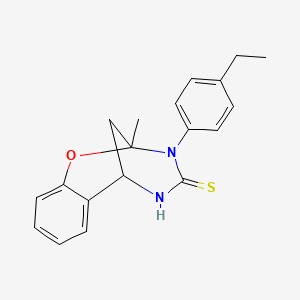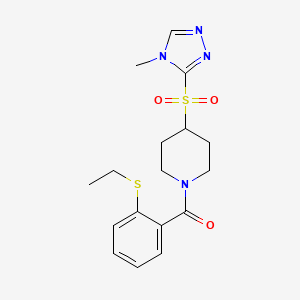
2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective and MAO-B Inhibitory Activities
A study focused on the synthesis and evaluation of theophylline-7-acetyl semi- and thiosemicarbazide hybrids. One of the derivatives, closely related to the requested compound, showed promising results for in vitro neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities, indicating potential applications in neurodegenerative diseases and mood disorders (Mitkov et al., 2022).
Antagonist Ligand for A2B Adenosine Receptors
Another compound, similar to the requested chemical, was developed as a selective antagonist ligand for A2B adenosine receptors. This compound's affinity to these receptors was demonstrated through binding assays, suggesting its usefulness in characterizing the A2B adenosine receptor subtype (Baraldi et al., 2004).
Anticancer Activity
Research on olomoucine analogues, including compounds structurally related to the requested chemical, revealed significant anticancer activity against human breast cancer cell lines. This suggests potential applications in cancer therapy, specifically targeting breast cancer (Hayallah, 2017).
Purine-Dione Synthesis with Anticonvulsant Evaluation
A study synthesized various N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, including those similar to the requested compound, to evaluate their anticonvulsant activity. This research highlights the potential use of these compounds in treating convulsive disorders (El Kayal et al., 2022).
Antimicrobial and Hemolytic Activity
In a study, derivatives of 1,3,4-oxadiazole compounds, structurally related to the requested compound, were synthesized and evaluated for antimicrobial and hemolytic activities. This research indicates the potential for these compounds to be used as antimicrobial agents (Gul et al., 2017).
Mécanisme D'action
Target of Action
It is known that similar compounds have shown antimicrobial potential .
Mode of Action
It is known that similar compounds can react via free radical reactions .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to different biological activities .
Result of Action
Similar compounds have shown various biological activities, such as antimicrobial potential .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through covalent or non-covalent bonds, depending on the specific biochemical context .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-19-12-13(18-15(19)25-9-11(17)22)20(2)16(24)21(14(12)23)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSYNUVWUPJGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)
![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

![2-Chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-N-(2-methylpropyl)propanamide](/img/structure/B2355745.png)



![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)
![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)



